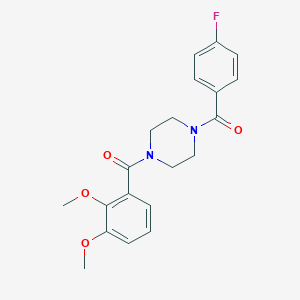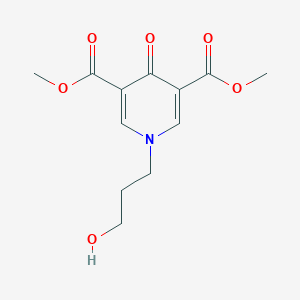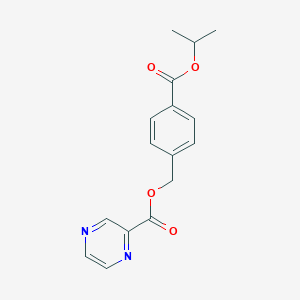![molecular formula C18H25N3 B246968 3-{[4-(1-pyrrolidinyl)-1-piperidinyl]methyl}-1H-indole](/img/structure/B246968.png)
3-{[4-(1-pyrrolidinyl)-1-piperidinyl]methyl}-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[4-(1-pyrrolidinyl)-1-piperidinyl]methyl}-1H-indole, also known as UR-144, is a synthetic cannabinoid that was first synthesized in 2009. It is a potent agonist of the cannabinoid receptors, which are found throughout the body and play a role in various physiological processes. UR-144 has been the subject of extensive research in recent years due to its potential therapeutic applications and its use as a recreational drug.
Mécanisme D'action
3-{[4-(1-pyrrolidinyl)-1-piperidinyl]methyl}-1H-indole acts as a potent agonist of the cannabinoid receptors, which are found throughout the body and play a role in various physiological processes. When 3-{[4-(1-pyrrolidinyl)-1-piperidinyl]methyl}-1H-indole binds to these receptors, it activates a cascade of signaling pathways that can have a wide range of effects on the body.
Biochemical and Physiological Effects:
3-{[4-(1-pyrrolidinyl)-1-piperidinyl]methyl}-1H-indole has been shown to have a wide range of biochemical and physiological effects, including the ability to reduce inflammation, relieve pain, and improve cognitive function. It has also been shown to have neuroprotective properties, which may make it useful in the treatment of various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
3-{[4-(1-pyrrolidinyl)-1-piperidinyl]methyl}-1H-indole has several advantages for use in laboratory experiments, including its high potency and selectivity for the cannabinoid receptors. However, it also has some limitations, including its potential for toxicity and its potential to produce unwanted side effects.
Orientations Futures
There are several potential future directions for research on 3-{[4-(1-pyrrolidinyl)-1-piperidinyl]methyl}-1H-indole, including its use in the treatment of various neurological disorders, its potential for use in cancer treatment, and its potential for use as a recreational drug. Further research is needed to fully understand the potential therapeutic applications of 3-{[4-(1-pyrrolidinyl)-1-piperidinyl]methyl}-1H-indole and to develop safe and effective treatments based on its properties.
Méthodes De Synthèse
3-{[4-(1-pyrrolidinyl)-1-piperidinyl]methyl}-1H-indole can be synthesized using a variety of methods, including the reaction of 1-pentyl-3-(4-chlorophenyl)indole with N-(1-pyrrolidinyl)-1-piperidinecarboxamide in the presence of a palladium catalyst. Other methods involve the use of different starting materials and reaction conditions.
Applications De Recherche Scientifique
3-{[4-(1-pyrrolidinyl)-1-piperidinyl]methyl}-1H-indole has been studied extensively for its potential therapeutic applications, including its ability to relieve pain, reduce inflammation, and treat various neurological disorders. It has also been investigated for its potential use in cancer treatment, as it has been shown to inhibit the growth of certain types of cancer cells.
Propriétés
Formule moléculaire |
C18H25N3 |
|---|---|
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
3-[(4-pyrrolidin-1-ylpiperidin-1-yl)methyl]-1H-indole |
InChI |
InChI=1S/C18H25N3/c1-2-6-18-17(5-1)15(13-19-18)14-20-11-7-16(8-12-20)21-9-3-4-10-21/h1-2,5-6,13,16,19H,3-4,7-12,14H2 |
Clé InChI |
NPVSKBTWLHRKJH-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2CCN(CC2)CC3=CNC4=CC=CC=C43 |
SMILES canonique |
C1CCN(C1)C2CCN(CC2)CC3=CNC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-acetyl-5-(4-fluorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246886.png)
![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246888.png)
![1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone](/img/structure/B246889.png)




![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2,3-dimethoxybenzoyl)piperazine](/img/structure/B246900.png)





![1-[3-(4-allyl-2-methoxyphenoxy)propyl]-1H-indazole](/img/structure/B246917.png)